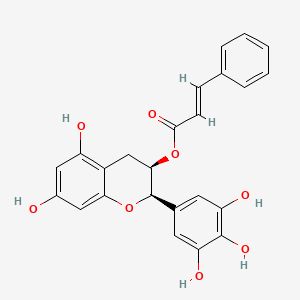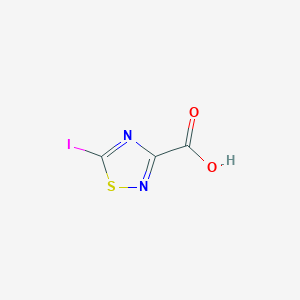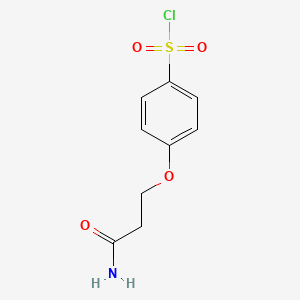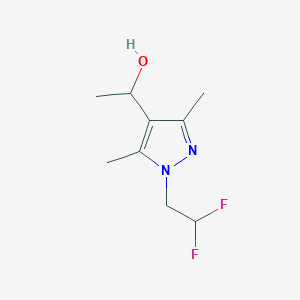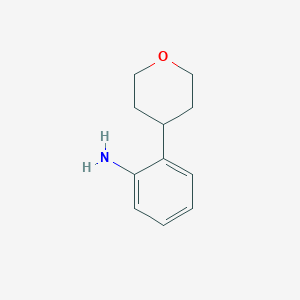
2-(Tetrahydro-2H-pyran-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2H-pyran-4-yl)aniline is an organic compound characterized by the presence of a tetrahydropyran ring attached to an aniline moiety. This compound is notable for its unique structure, which combines the properties of both tetrahydropyran and aniline, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of tetrahydropyran derivatives with aniline under specific conditions. One common method includes the use of a platinum-catalyzed hydroalkoxylation of hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using lanthanide triflates as catalysts in room temperature ionic liquids, providing high yields of the desired product . The use of silver (I) triflate and copper (I)-Xantphos systems are also common in industrial settings due to their efficiency and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-pyran-4-yl)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)aniline involves its interaction with various molecular targets and pathways. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. The tetrahydropyran ring provides structural stability and can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
2-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares the tetrahydropyran ring but differs in the functional group attached to the ring.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride: Similar structure with a methoxy group attached to the tetrahydropyran ring.
2-(Bromomethyl)tetrahydro-2H-pyran: Contains a bromomethyl group instead of an aniline moiety.
Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)aniline is unique due to its combination of the tetrahydropyran ring and aniline moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H15NO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 |
Clave InChI |
ILPZNTAHLDGQKW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


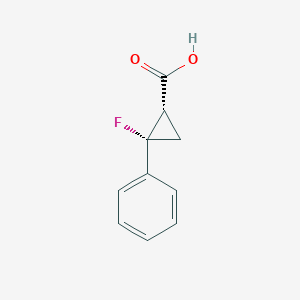
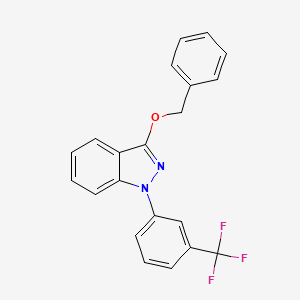
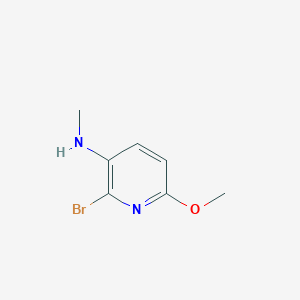
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
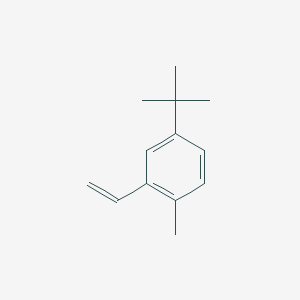
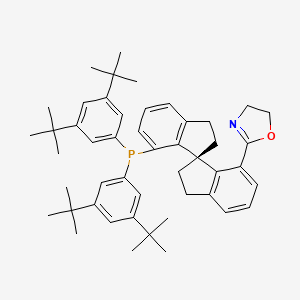
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
